molecular formula C21H22N2O5 B2476265 N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide CAS No. 1251576-57-4

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2476265
CAS No.: 1251576-57-4
M. Wt: 382.416
InChI Key: RWFPHFNPJPEBEW-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinoline core substituted with an ethoxy group at the 2-position and an amide-linked 3,4,5-trimethoxybenzoyl moiety at the 8-position. This structural architecture positions it within a class of compounds explored for their cytotoxic and antiproliferative properties, particularly in oncology research . The ethoxy group on the quinoline ring and the electron-rich trimethoxybenzamide group are critical for modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPHFNPJPEBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Functionalization

The 2-ethoxy substituent is introduced via nucleophilic substitution on 8-amino-2-chloroquinoline, leveraging ethoxide ions in polar aprotic solvents. For instance, refluxing 8-amino-2-chloroquinoline with sodium ethoxide in ethanol at 80°C for 12 hours achieves 85% conversion to 2-ethoxyquinolin-8-amine. Alternatively, catalytic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ethoxy group installation with retention of configuration.

Benzoyl Chloride Synthesis

3,4,5-Trimethoxybenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Quantitative conversion is achieved within 3 hours, with excess SOCl₂ removed via distillation.

Amide Bond Formation: Methodologies and Optimization

Acyl Chloride-Mediated Coupling

The primary route involves reacting 2-ethoxyquinolin-8-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or pyridine is used to scavenge HCl, with reaction completion within 4–6 hours at 25°C.

Representative Procedure

  • Dissolve 2-ethoxyquinolin-8-amine (1.0 eq) in DCM (10 mL/mmol).
  • Add TEA (2.5 eq) dropwise under nitrogen.
  • Introduce 3,4,5-trimethoxybenzoyl chloride (1.2 eq) slowly.
  • Stir at 25°C for 6 hours.
  • Quench with ice water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 78–82%
Purity (HPLC) : >98%

Carbodiimide-Based Coupling

For acid-sensitive substrates, the carboxylic acid is coupled directly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids acyl chloride isolation, favoring in situ activation.

Optimized Conditions

  • Solvent: DMF
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0°C → 25°C (12 hours)
    Yield : 70–74%

Reaction Mechanism and Kinetic Profiling

The amidation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Kinetic studies reveal second-order dependence on amine and acyl chloride concentrations, with an activation energy (Eₐ) of 45 kJ/mol.

Side Reactions

  • Hydrolysis of Acyl Chloride : Mitigated by rigorous anhydrous conditions.
  • Over-Addition : Excess acyl chloride leads to bis-acylation; stoichiometric control is critical.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) resolves the product from unreacted amine and dimeric impurities. Preparative HPLC (C18 column, acetonitrile/water) further enhances purity for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, NH), 8.35 (d, J = 8.4 Hz, 1H, quinoline-H3), 7.62–7.58 (m, 2H, quinoline-H5/H6), 6.89 (s, 2H, benzamide-H2/H6), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 9H, 3×OCH₃), 1.46 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Industrial Scalability and Environmental Considerations

Solvent Recycling

THF and DCM are recovered via fractional distillation, reducing waste by 60%.

Catalytic Improvements

Palladium-catalyzed amination and flow chemistry protocols are under investigation to minimize reaction times and improve atom economy.

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Route Carbodiimide Route
Yield 78–82% 70–74%
Reaction Time 6 hours 12 hours
Purification Complexity Moderate High
Scalability Excellent Moderate

Chemical Reactions Analysis

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the quinoline ring or the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methoxy groups on the benzamide ring using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity: The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: It may reduce inflammation through modulation of specific biochemical pathways.
  • Antimicrobial Properties: The compound has demonstrated activity against various bacterial and fungal strains.

Biological Research:
This compound serves as a valuable tool in biological studies:

  • Enzyme Inhibition Studies: It can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: The compound's interaction with various receptors provides insights into its mechanisms of action.

Material Science:
Due to its unique structural features, the compound can be utilized in the development of new materials:

  • Synthesis of Advanced Materials: It can be used as a building block for creating polymers or dyes with specific properties.

Biochemical Pathways

The compound interacts with multiple biochemical pathways, leading to downstream effects such as:

  • Modulation of signaling pathways associated with cell growth and apoptosis.
  • Inhibition of inflammatory mediators.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Studies:
    • A study demonstrated that this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.
  • Anti-inflammatory Activity:
    • Research indicated that it reduced levels of pro-inflammatory cytokines in models of acute inflammation.
  • Antimicrobial Efficacy:
    • Experiments showed significant antibacterial activity against resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s structural uniqueness lies in its ethoxyquinoline and trimethoxybenzamide groups. Key comparisons with analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Reference
N-(2-ethoxyquinolin-8-yl)-3,4,5-TMB* Ethoxy (quinoline-2), 3,4,5-TMB (amide) Not reported Quinoline, ethoxy, trimethoxybenzamide
Compound 5 () Furan-2-yl, (Z)-enone linker, quinolin-8-yloxy acetyl hydrazine 546.53 Furan, enone, hydrazine, quinoline
N-(4-fluorobenzyl)-3,4,5-TMB (Compound 18) 4-fluorobenzyl instead of quinoline-ethoxy Not reported Fluorobenzyl, trimethoxybenzamide
Compound 2c () Isonicotinoyl hydrazine linker, dual trimethoxybenzamide groups 644.47 Hydrazine, pyridine, trimethoxybenzamide
Compound 6a () 4-chlorophenyl, furan-2-yl, dual trimethoxybenzamide groups ~736.6 (calculated) Chlorophenyl, furan, trimethoxybenzamide

*TMB: trimethoxybenzamide

Key Observations :

  • Quinoline vs. Benzyl Substitutions: Replacement of the quinoline-ethoxy group with a 4-fluorobenzyl moiety (as in Compound 18) resulted in loss of activity against oral squamous cell carcinoma (SCC9), underscoring the quinoline scaffold’s importance in target engagement .
  • Linker Diversity : Hydrazine linkers (e.g., in Compounds 5 and 2c) enhance conformational flexibility but may reduce metabolic stability compared to the rigid amide bond in the target compound .
  • Electron-Withdrawing Groups: The 4-chlorophenyl group in Compound 6a improved cytotoxicity (IC₅₀ values in nanomolar range) compared to unsubstituted analogs, suggesting halogenation enhances bioactivity .
Physicochemical Properties
  • Solubility: The ethoxy group in N-(2-ethoxyquinolin-8-yl)-3,4,5-TMB likely improves lipophilicity (logP ~3.5 predicted) compared to hydroxylated analogs (e.g., Compound 2a, logP ~2.8) .
  • Thermal Stability : Melting points for analogs range from 209–251°C, correlating with crystallinity imparted by trimethoxybenzamide groups .

Biological Activity

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, characterization, and biological effects, supported by relevant research findings and data tables.

1. Chemical Structure and Properties

Chemical Formula: C21H28N2O5
Molecular Weight: 388.4574
IUPAC Name: this compound
CAS Registry Number: 138-56-7

The compound features a quinoline moiety linked to a trimethoxybenzamide structure, which is crucial for its biological activity.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-ethoxyquinoline with 3,4,5-trimethoxybenzoic acid derivatives. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These techniques confirm the structure and purity of the synthesized compound.

3.1 Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)10.0Apoptosis induction via mitochondrial pathway
HeLa (Cervical)15.0Inhibition of cell proliferation

3.2 Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was evaluated using human peripheral blood mononuclear cells (PBMCs).

3.3 Antioxidant Activity

This compound also exhibits significant antioxidant activity. The DPPH radical scavenging assay indicated an IC50 value of 25 µM, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Apoptotic Mechanisms : A detailed investigation into the apoptotic effects revealed that the compound significantly reduced cell viability in a dose-dependent manner across various cancer cell lines while promoting apoptosis through caspase activation .
  • Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers .
  • Oxidative Stress Research : The antioxidant capacity was evaluated using various assays, confirming that the compound effectively neutralizes free radicals and reduces oxidative damage in cellular models .

5. Conclusion

This compound demonstrates promising biological activities including anticancer effects, anti-inflammatory properties, and antioxidant capabilities. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AmidationDCM, DIPEA, RT, 6h65–70≥95%
EtherificationNaH, DMF, 80°C, 12h55–6090%

Basic: Which spectroscopic techniques confirm the molecular structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., quinoline protons at δ 8.2–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 437.1742) .
  • HPLC-PDA assesses purity (>98% by area under the curve at 254 nm) .

Advanced: How can researchers evaluate the compound's stability under physiological conditions?

Answer:
Methodology:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, analyze degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., >200°C indicates suitability for high-temperature applications) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by LC-MS .

Q. Table 2: Stability Profile

ConditionDegradation (%)Half-life (h)
pH 1.215–208.5
pH 7.4<5>24
UV Light30–404.2

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Answer:
Strategies:

  • Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration to assess absorption limitations .
  • Metabolite Profiling : Identify active/inactive metabolites using liver microsome assays .
  • Target Engagement Assays : Use CRISPR-edited cell lines to validate on-target effects .

Basic: What are the solubility profiles, and how do they influence experimental design?

Answer:

  • Solubility in DMSO : >50 mg/mL (suitable for stock solutions) .
  • Aqueous Solubility : <0.1 mg/mL in PBS (requires surfactants like Tween-80 for in vivo studies) .
    Experimental Impact :
  • Use sonication or heating (40–50°C) to dissolve in PBS-ethanol mixtures for cell-based assays .

Advanced: How can computational methods predict biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, IC₅₀ correlation = 0.78) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
  • QSAR Models : Train on analogs with known IC₅₀ values to predict activity against new targets .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .

Advanced: How are structure-activity relationships (SAR) established for analogs?

Answer:
Methodology:

  • Systematic Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups and test in kinase inhibition assays .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 3,4,5-trimethoxy boosts potency by 3-fold) .

Q. Table 3: SAR of Key Analogs

SubstituentIC₅₀ (μM)Solubility (mg/mL)
2-Ethoxyquinoline0.120.08
2-Methoxyquinoline0.450.15
3,4-Dimethoxybenzamide1.20.5

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